Proteasome-IN-1
概要
説明
GENZ-29155は、サノフィによって最初に開発された低分子医薬品です。腫瘍壊死因子アルファ経路を標的とし、腫瘍壊死因子アルファ阻害剤として機能します。 この化合物は、主に免疫系疾患、神経系疾患、およびその他の関連する状態における潜在的な治療用途について調査されました .
準備方法
GENZ-29155の合成経路には、ベンゼンアセトアミド誘導体の形成を含む複数のステップが含まれます。合成における重要なステップには、ベンゼンアセトアミドとさまざまな試薬との反応が含まれ、シアノ基やイミダゾリル基などの官能基を導入します。 反応条件には、通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用することが含まれます .
GENZ-29155の工業生産方法は、おそらく実験室規模の合成プロセスを拡大するでしょう。これには、最終生成物の収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 さらに、結晶化やクロマトグラフィーなどの精製技術を使用して、GENZ-29155を分離および精製するでしょう .
化学反応の分析
GENZ-29155は、以下を含むさまざまな化学反応を受けます。
還元: この反応には、通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、酸素原子を削除したり、水素原子を添加したりすることが含まれます。
置換: この反応には、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基に置き換えることが含まれます。
これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、特定の温度と圧力の条件が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
化学: 腫瘍壊死因子アルファ経路とその阻害を研究するためのモデル化合物として役立ちます。
生物学: 腫瘍壊死因子アルファが免疫系の調節と炎症に果たす役割を理解するために研究で使用されます。
医学: GENZ-29155は、多発性硬化症や移植片拒絶反応などの免疫媒介性疾患の治療における潜在的な治療用途について検討されてきました。
科学的研究の応用
Chemistry: It serves as a model compound for studying the tumor necrosis factor alpha pathway and its inhibition.
Biology: It is used in research to understand the role of tumor necrosis factor alpha in immune system regulation and inflammation.
Medicine: GENZ-29155 has been explored for its potential therapeutic applications in treating immune-mediated diseases such as multiple sclerosis and graft rejection.
Industry: The compound’s inhibitory effects on tumor necrosis factor alpha make it a candidate for developing new drugs targeting immune system diseases
作用機序
GENZ-29155は、腫瘍壊死因子アルファ経路を阻害することで効果を発揮します。腫瘍壊死因子アルファは、全身性炎症に関与するサイトカインであり、身体の免疫応答の一部です。この経路を阻害することで、GENZ-29155は炎症を軽減し、免疫応答を調節します。 GENZ-29155の分子標的は、炎症につながるシグナル伝達経路に関与する腫瘍壊死因子アルファ受容体です .
類似化合物との比較
GENZ-29155は、腫瘍壊死因子アルファ経路の特異的な阻害においてユニークです。類似の化合物には、インフリキシマブ、アダリムマブ、エタネルセプトなどの他の腫瘍壊死因子アルファ阻害剤が含まれます。これらの化合物も腫瘍壊死因子アルファ経路を標的としていますが、分子構造、結合親和性、治療用途が異なる場合があります。
特性
IUPAC Name |
2-benzoyl-N-[1-(3-cyanophenyl)-2-(2,2-diphenylethylamino)-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H35N5O3/c43-26-30-13-12-20-34(25-30)39(41(49)45-28-38(31-14-4-1-5-15-31)32-16-6-2-7-17-32)47(24-23-35-27-44-29-46-35)42(50)37-22-11-10-21-36(37)40(48)33-18-8-3-9-19-33/h1-22,25,27,29,38-39H,23-24,28H2,(H,44,46)(H,45,49) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIICGPZOOCILL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(C2=CC=CC(=C2)C#N)N(CCC3=CN=CN3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H35N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374080-21-4 | |
Record name | GENZ-29155 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374080214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GENZ-29155 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OYG23097S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Proteasome Inhibitor 1 (PSI or Proteasome Inhibitor I) and what is its mechanism of action?
A1: Proteasome Inhibitor 1 (commonly abbreviated as PSI or Proteasome Inhibitor I) is a peptide aldehyde that acts as a potent, reversible, and cell-permeable inhibitor of the chymotrypsin-like activity of the proteasome. [] The proteasome is a crucial cellular complex responsible for degrading damaged or unnecessary proteins tagged with ubiquitin. [] By inhibiting the proteasome, PSI disrupts the tightly regulated process of protein degradation, leading to the accumulation of specific proteins and ultimately impacting various cellular processes, including cell cycle progression, signal transduction, and apoptosis. []
Q2: What is the role of the ubiquitin-proteasome system (UPS) in the cell, and how does PSI interfere with this system?
A2: The ubiquitin-proteasome system (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells. [, ] It plays a vital role in maintaining cellular homeostasis by regulating protein turnover, removing misfolded or damaged proteins, and controlling the levels of key regulatory proteins involved in various cellular processes. [, , ] PSI directly targets the proteasome, a multi-catalytic protease complex that constitutes the degradation machinery within the UPS. By blocking the proteasome's chymotrypsin-like activity, PSI prevents the degradation of proteins tagged for destruction by ubiquitin, leading to the build-up of these proteins within the cell and disrupting critical cellular functions. [, ]
Q3: What makes PSI a valuable tool in scientific research?
A3: PSI's ability to selectively inhibit the proteasome makes it a valuable tool for investigating:
- Protein degradation pathways: By observing the accumulation of specific proteins upon PSI treatment, researchers can gain insights into the role of the proteasome in different degradation pathways and identify novel substrates of the proteasome. []
- Cellular processes regulated by protein degradation: PSI's impact on cell cycle progression, signal transduction, and apoptosis allows researchers to study how protein degradation regulates these critical cellular functions. []
Q4: Which specific proteasome subunit is targeted by PSI?
A4: PSI primarily targets the β5 catalytic subunit of the 20S proteasome, which houses the chymotrypsin-like activity. [] This selectivity for the chymotrypsin-like activity distinguishes PSI from other proteasome inhibitors with broader inhibitory profiles.
Q5: Are there any limitations or challenges associated with the use of PSI in research or therapeutic development?
A5: Yes, some limitations and challenges are associated with PSI:
- Specificity: While considered a selective proteasome inhibitor, PSI might also affect other cellular targets, potentially leading to off-target effects. [] Therefore, careful experimental design and controls are crucial when interpreting results from PSI-based studies.
- Delivery and Formulation: Optimizing PSI's delivery to specific tissues or cells and formulating it for improved stability and bioavailability remain challenges for its potential therapeutic development. [, ]
- Long-Term Effects: Data on the long-term effects of PSI exposure are limited, and further research is needed to assess potential toxicity and safety concerns. []
Q6: What is the significance of studying the effects of PSI on specific proteins like p53 and ISG15?
A6: Studying PSI's effects on proteins like p53 and ISG15 provides valuable insights into:
- Regulation of Protein Stability: Both p53, a tumor suppressor protein, and ISG15, an interferon-stimulated gene product, are regulated by the ubiquitin-proteasome pathway. [, ] PSI's impact on their levels helps researchers understand the mechanisms controlling their stability and how their dysregulation contributes to diseases like cancer.
- Interplay between Different Degradation Pathways: The degradation of both p53 and ISG15 can occur through ubiquitin-dependent and ubiquitin-independent mechanisms involving the proteasome. [, ] Studying PSI's effects helps decipher the interplay between these different degradation pathways.
Q7: What is the role of the 19S regulatory particle of the proteasome in the degradation of proteins like Fra-1?
A8: The 19S regulatory particle, a component of the 26S proteasome, plays a critical role in recognizing ubiquitinated proteins, unfolding them, and facilitating their entry into the 20S core particle for degradation. [, ] Interestingly, research has shown that the TBP-1 subunit of the 19S particle can directly interact with the Fra-1 transcription factor, contributing to its degradation even in the absence of ubiquitination. [] This finding suggests a novel mechanism for regulating Fra-1 levels, independent of the canonical ubiquitination pathway.
Q8: How does the study of PSI contribute to our understanding of the role of the proteasome in diseases like cancer?
A8: The study of PSI in the context of cancer is crucial due to the following reasons:
- Proteasome Inhibition as a Therapeutic Strategy: The proteasome's role in regulating cell cycle progression and apoptosis makes it an attractive target for anticancer therapies. [, , ] PSI, by inhibiting the proteasome, can induce apoptosis in cancer cells and sensitize them to other chemotherapeutic agents. [, ]
- Understanding Resistance Mechanisms: Studying how cancer cells develop resistance to PSI and other proteasome inhibitors provides valuable insights into the mechanisms of drug resistance and can aid in developing more effective therapeutic strategies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。